4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene
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Overview
Description
4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a chloro group, a methoxyphenoxy group, and a propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-chloro-2-methylphenol with 3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzoic acid.
Reduction: Formation of 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene.
Substitution: Formation of 4-amino-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene.
Scientific Research Applications
4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methylphenol
- 4-chloro-2-methylphenol
- 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene
Uniqueness
4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene is unique due to the presence of both a methoxyphenoxy group and a propoxy group attached to the benzene ring. This combination of functional groups imparts specific chemical properties, making it suitable for various applications in different fields .
Properties
IUPAC Name |
4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-11-14(18)7-8-17(13)21-10-4-9-20-16-6-3-5-15(12-16)19-2/h3,5-8,11-12H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDGVACKFZQYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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